Ethyl 2,5-dioxopyrrole-1-carboxylate
Overview
Description
Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, is a heterocyclic organic compound . It has a molecular weight of 169.134780 g/mol and a molecular formula of C7H7NO4 .
Synthesis Analysis
A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates, which includes Ethyl 2,5-dioxopyrrole-1-carboxylate, has been described. This synthesis involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of Ethyl 2,5-dioxopyrrole-1-carboxylate includes a canonical SMILES representation: CCOC(=O)N1C(=O)C=CC1=O . The InChI Key for this compound is XUXSQROIUORWRI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 2,5-dioxopyrrole-1-carboxylate has a boiling point of 257.3ºC at 760 mmHg and a flash point of 109.4ºC . Its density is 1.407g/cm³ .
Scientific Research Applications
Gene Expression Inhibition
- Ethyl 2,5-dioxopyrrole-1-carboxylate analogues have been studied for their ability to inhibit AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, indicating potential applications in gene regulation research (Palanki et al., 2002).
Chemical Synthesis and Reaction Studies
- It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of tetrahydropyridines, which is significant in organic synthesis and reaction mechanism studies (Zhu, Lan & Kwon, 2003).
- The compound has been utilized in the synthesis of various novel compounds, such as ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, with potential implications in drug discovery and synthetic chemistry (Ningsanont et al., 2003).
Material Science and Optical Applications
- Studies have explored its use in the design and fabrication of materials like pyrimidine fused quinolone carboxylate moiety for photodiode applications, demonstrating its potential in material science and optical engineering (Elkanzi et al., 2020).
Anticancer and Antimicrobial Research
- Derivatives of Ethyl 2,5-dioxopyrrole-1-carboxylate have been evaluated for their anticancer potential against various cell lines and their antimicrobial activities, contributing to pharmaceutical research and development (Niknam et al., 2018).
Catalysis and Green Chemistry
- Its derivatives have been synthesized under catalyst-free and solvent-free conditions, highlighting its role in the development of more sustainable and environmentally friendly chemical processes (Khajuria, Saini & Kapoor, 2013).
properties
IUPAC Name |
ethyl 2,5-dioxopyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXSQROIUORWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313039 | |
Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dioxopyrrole-1-carboxylate | |
CAS RN |
55750-49-7 | |
Record name | Ethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266054 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55750-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.